Macluraxanthone C

Description

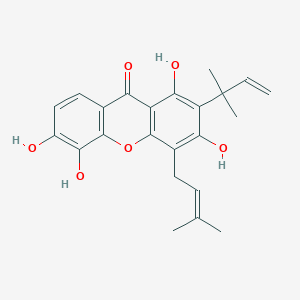

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)16-18(26)13(8-7-11(2)3)21-15(20(16)28)17(25)12-9-10-14(24)19(27)22(12)29-21/h6-7,9-10,24,26-28H,1,8H2,2-5H3 |

InChI Key |

INSDJDFCZJWKAI-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C |

Synonyms |

macluraxanthone C |

Origin of Product |

United States |

Xanthone Core Formation:

Benzophenone (B1666685) Synthase (BPS): This polyketide synthase is a key enzyme in the plant-specific pathway. It catalyzes the condensation of malonyl-CoA units with a shikimate-derived benzoic acid derivative to form the benzophenone intermediate.

Cytochrome P450 Monooxygenases (CYPs): A critical step in forming the xanthone (B1684191) core is the oxidative cyclization of the benzophenone intermediate. This reaction is catalyzed by specific CYP enzymes, which have been identified in several xanthone-producing plants like Hypericum species. reference.md These enzymes ensure the correct regioselective C-O bond formation to create the central pyrone ring, leading to either 1,3,7- or 1,3,5-trihydroxyxanthone (B1664532) scaffolds. reference.md

Prenylation and Modification:

Prenyltransferases (PTs): The addition of prenyl groups to the xanthone (B1684191) nucleus is a crucial modification that significantly diversifies xanthone structures and is essential for the biosynthesis of Macluraxanthone (B191769) C. mdpi.com These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and attach it to specific positions on the aromatic ring. mdpi.com Both membrane-bound and soluble prenyltransferases have been identified in various organisms.

Enzymatic Systems in Other Organisms:

In fungi, the formation of the xanthone (B1684191) structure can involve different enzymatic machinery. For instance, the conversion of anthraquinone (B42736) precursors to the xanthone skeleton of sterigmatocystin (B1681140) in aflatoxin biosynthesis involves an enzyme known as VerA.

In bacteria, single flavoprotein monooxygenases (FPMOs) like XanO4 have been shown to catalyze the entire sequence of reactions needed to form the xanthone core from simpler precursors. scielo.br

| Enzyme Class | Function in Xanthone Biosynthesis | Specific Example(s) |

| Benzophenone (B1666685) Synthase (BPS) | Catalyzes the formation of the benzophenone scaffold from shikimate and acetate (B1210297) precursors. | BPS in Hypericum androsaemum |

| Cytochrome P450 (CYP) | Performs regioselective oxidative cyclization of the benzophenone intermediate to form the xanthone core. | CYP81AA1 in Hypericum calycinum reference.md |

| Prenyltransferase (PT) | Transfers one or more prenyl (isoprenoid) groups to the xanthone nucleus. | 8-prenylxanthone-forming prenyltransferase (PT8PX) |

| Flavoprotein Monooxygenase (FPMO) | Can catalyze multiple successive oxidations to form the xanthone scaffold in some bacteria. | XanO4 in actinomycetes scielo.br |

Chemical Synthesis and Analog Design Strategies for Macluraxanthone C and Its Derivatives

Total Synthesis Approaches for the Xanthone (B1684191) Core Scaffold

The synthesis of the dibenzo-γ-pyrone (xanthone) core is a foundational step in the total synthesis of Macluraxanthone (B191769) C. wits.ac.za Several classical methods have been established for constructing this scaffold, each with its own advantages and limitations. up.pt The most prevalent strategies rely on acylation followed by a cyclization step to form the central heterocyclic ring. up.pt

Common methods include the Grover, Shah, and Shah (GSS) reaction, which involves heating a salicylic (B10762653) acid derivative and a phenol (B47542) with zinc chloride in phosphoryl chloride. up.pt Another key approach is the cyclodehydration of 2,2'-dihydroxybenzophenones. up.pt The synthesis of the diaryl ether via Ullmann condensation, followed by electrophilic cycloacylation, also represents a viable, though sometimes lower-yielding, route. up.pt

Achieving the specific substitution pattern of Macluraxanthone C requires precise control over the regioselectivity of the reactions. The xanthone skeleton is amenable to regioselective late-stage functionalization, which allows for the creation of tailored derivatives. nih.gov The electronic nature of the precursors, particularly in condensation reactions like those using Eaton's reagent (P₂O₅ in CH₃SO₃H), heavily influences the outcome. nih.gov This approach is most effective with electron-rich phenol substrates, such as phloroglucinol (B13840) and resorcinol (B1680541) derivatives. nih.gov

Directed annelation methodology has also been reported for the regiospecific preparation of linear xanthones, demonstrating the potential for controlled construction of complex polycyclic systems containing a xanthone fragment. acs.org Furthermore, aryne-based synthetic strategies have been developed for the concise and regioselective synthesis of chromene motifs, which are present in this compound. researchgate.net These methods often utilize oxygen-containing groups to guide the regioselectivity of nucleophilic additions. researchgate.net

The prenyl group is a critical substituent for the biological activity of many xanthones. researchgate.net The introduction of this lipophilic group can significantly enhance the potency and selectivity of the compound. researchgate.netmdpi.com For instance, the introduction of a prenyl group to 1-hydroxyxanthone (B191526) has been shown to dramatically increase its anticancer activity. researchgate.net

Controlling the stereochemistry during the introduction of the prenyl group and the formation of the associated pyran ring is a significant challenge. Biosynthetically, these structures are often formed through stereospecific enzymatic reactions, such as those catalyzed by cytochrome P450 monooxygenases. rsc.org In chemical synthesis, tandem Claisen/Diels-Alder reactions have been proposed and utilized as a biomimetic approach to construct complex ring systems found in dimeric xanthones, which could be adapted for monomeric structures like this compound. rsc.orgnih.gov The regioselectivity of these cascade reactions can be influenced by the functionalization of the starting xanthone, demonstrating that remote electronic effects can control the reaction's outcome. up.pt

Regioselective Functionalization Strategies

Semi-Synthetic Modification and Derivatization Techniques

Semi-synthetic modifications of naturally isolated this compound or related xanthones offer a more direct route to novel analogs. These modifications typically target the reactive hydroxyl groups on the xanthone scaffold.

Acetylation of the hydroxyl groups on the xanthone core is a common derivatization strategy. This reaction converts the polar hydroxyl groups into less polar acetyl groups. upm.edu.myupm.edu.my For example, the acetylation of macluraxanthone has been performed to yield its triacetate derivative. wikipedia.org This modification can alter the compound's solubility and bioavailability, and in some cases, can lead to derivatives with enhanced cytotoxic activity. upm.edu.my For instance, the acetylation of phylattrin and macluraxanthone has been successfully carried out, resulting in acetate-substituted products that were subsequently evaluated for cytotoxicity. upm.edu.my

Strategic modifications aim to enhance the desired biological activities of this compound, such as its reported anti-HIV and cytotoxic effects. upm.edu.mymdpi.com The biological activities of xanthones are highly dependent on the type and position of substituents on the core structure. nih.govresearchgate.net

One reported modification is the methylation of a hydroxyl group on macluraxanthone to produce 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. iucr.org Such modifications can fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. iucr.org

Given that the catechol moiety (a 1,2-dihydroxybenzene unit) is a key structural feature of this compound, modifications at these positions are of particular interest. wikipedia.orgmdpi.com The placement of different functional groups on the xanthone nucleus can diminish the likelihood of biological oxidation at those positions and facilitate different biological interactions. wits.ac.za Synthetic efforts can provide structures with substitution patterns not found in nature, potentially improving biological properties. ub.ac.id

Hydroxyl Group Acetylation

Design Principles for Novel this compound Analogs

The design of new analogs of this compound is guided by established structure-activity relationships among the xanthone class of compounds. The xanthone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.govmdpi.com

Key design principles for novel this compound analogs include:

Manipulation of Prenyl Groups: The prenyl group and the fused pyran ring are crucial for activity. researchgate.netmdpi.com Analogs could explore different lipophilic side chains or alternative cyclization patterns of the prenyl group to optimize interactions with target proteins. The presence of these groups is often associated with improved potency. mdpi.com

Modification of Hydroxyl Groups: The number and position of hydroxyl groups are critical. The catechol moiety, in particular, is a key site for modification. wikipedia.org Strategies could involve selective protection, alkylation, or acylation to modulate antioxidant properties and target binding. For example, the presence of two hydroxyl groups at specific positions (C-5 and C-6) in other xanthones has been linked to strong antimalarial activity. upm.edu.my

Scaffold Variation: While maintaining the core xanthone structure, modifications to the aromatic rings, such as the introduction of halogens or other electron-withdrawing/donating groups, can alter the electronic distribution and metabolic stability of the molecule. wits.ac.za The xanthone structure allows for many substitution sites on the benzene (B151609) rings while maintaining aromaticity, which is crucial for activities like DNA intercalation and enzyme inhibition. wits.ac.za

By applying these principles, medicinal chemists can rationally design and synthesize novel this compound analogs with potentially enhanced efficacy and selectivity for various therapeutic targets.

Molecular and Cellular Mechanisms of Action of Macluraxanthone C

Modulation of Cellular Proliferation and Apoptosis Pathways

Macluraxanthone (B191769) C has been shown to influence key cellular processes involved in cancer progression, namely proliferation and apoptosis.

In vitro studies have demonstrated the inhibitory effects of Macluraxanthone C on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been determined for this compound in several cancer cell lines.

For instance, in a study involving B16F10 melanoma cells, this compound exhibited an IC50 value of 19.88 μM/L, indicating its ability to inhibit the proliferation of these highly metastatic cells in a concentration-dependent manner. waocp.org Other research has also highlighted its cytotoxic effects against various human cancer cell lines, including Raji (B-lymphocyte), LS174T (colon carcinoma), IMR-32 (neuroblastoma), and SK-MEL-28 (skin carcinoma). who.int

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| B16F10 | Melanoma | 19.88 | waocp.org |

| Raji | B-lymphocyte | - | who.int |

| LS174T | Colon Carcinoma | - | who.int |

| IMR-32 | Neuroblastoma | - | who.int |

| SK-MEL-28 | Skin Carcinoma | - | who.int |

| NCI-H187 | Small Cell Lung Cancer | - | researchgate.net |

| KB | Oral Epidermoid Carcinoma | - | mdpi.com |

| KBv200 | Drug-resistant Oral Epidermoid Carcinoma | - | mdpi.com |

This compound has been observed to induce apoptosis, or programmed cell death, in cancer cells. waocp.orgresearchgate.netbiocrick.com This process is characterized by distinct morphological changes. Studies on B16F10 melanoma cells treated with this compound have revealed typical apoptotic features such as membrane blebbing, chromatin condensation, and nuclear fragmentation. waocp.orgresearchgate.netbiocrick.com These observations suggest that this compound can trigger the apoptotic cascade, leading to the self-destruction of cancer cells. waocp.orgresearchgate.netbiocrick.com This pro-apoptotic activity is a key mechanism contributing to its anti-cancer potential. nih.gov

In addition to inducing apoptosis, this compound can interfere with the cell cycle, a series of events that leads to cell division and duplication. Research has shown that treatment with this compound can cause cell cycle arrest in specific phases. For example, in studies with B16F10 melanoma cells, the compound induced cell cycle arrest in the G1 phase and led to an increase in the proportion of cells in the sub-G1 phase. waocp.org The accumulation of cells in the G0/G1 phase has also been observed in lymphocytic leukemia cells following treatment with this compound. waocp.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. This compound has demonstrated anti-metastatic properties in cellular models. waocp.orgresearchgate.netbiocrick.com It has been shown to significantly inhibit the invasion and migration of B16F10 melanoma cells. waocp.orgresearchgate.netbiocrick.com Furthermore, at higher concentrations, it can delay the adhesion and colonization of these cancer cells. waocp.orgresearchgate.netbiocrick.com These findings suggest that this compound can interfere with multiple steps of the metastatic cascade.

| Metastatic Process | Cell Line | Effect of this compound | Reference |

|---|---|---|---|

| Invasion | B16F10 Melanoma | Inhibited | waocp.orgresearchgate.netbiocrick.com |

| Migration | B16F10 Melanoma | Reduced | waocp.orgresearchgate.netbiocrick.com |

| Adhesion | B16F10 Melanoma | Delayed | waocp.orgresearchgate.netbiocrick.com |

Cell Cycle Arrest in Specific Phases (e.g., G0/G1, Sub-G1)

Immunomodulatory Mechanisms in Cellular Systems

Beyond its direct effects on cancer cells, this compound also appears to modulate the immune system, particularly macrophages.

Macrophages are versatile immune cells that can adopt different phenotypes with distinct functions. nih.govfrontiersin.org this compound has been shown to influence the phenotype and function of human macrophages, as demonstrated in studies using the THP-1 human macrophage cell line. researchgate.nettargetmol.com

Specifically, this compound promotes the polarization of macrophages towards an M1-like pro-inflammatory phenotype. researchgate.net This is evidenced by an increased percentage of macrophages expressing the surface marker CD86, while the expression of CD14, CD11b, and CD80 is decreased. researchgate.net However, in the presence of a pro-inflammatory stimulus like lipopolysaccharide, this compound has been found to significantly decrease the production of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. researchgate.nettargetmol.com This suggests a complex regulatory role for this compound in modulating macrophage-mediated inflammatory responses.

Impact on Surface Marker Expression (e.g., CD86, CD14, CD11b, CD80)

This compound influences the phenotype of human macrophages by altering the expression of specific surface markers. researchgate.net Treatment with this compound has been shown to increase the percentage of macrophages expressing CD86, a co-stimulatory molecule crucial for T-cell activation. researchgate.netfrontiersin.org Conversely, it decreases the expression of CD14, CD11b, and CD80. researchgate.net

CD14 is a co-receptor for the detection of bacterial lipopolysaccharide, and its downregulation can impact the initial inflammatory response. researchgate.net CD11b is an integrin subunit involved in cell adhesion and migration. researchgate.net CD80, like CD86, is a co-stimulatory molecule that binds to CD28 and CTLA-4 on T-cells, regulating their activation and inhibition. ucl.ac.ukplos.org The differential regulation of CD80 and CD86 suggests a specific immunomodulatory effect. While both are involved in T-cell activation, their expression patterns can dictate the nature of the immune response, for instance, skewing it towards a Th1 or Th2 profile. plos.org

The observed changes in surface marker expression—promoting CD86 while reducing CD14, CD11b, and CD80—indicate that this compound can induce a specific M1-like pro-inflammatory macrophage polarization. researchgate.net However, this is contrasted by its inhibitory effect on pro-inflammatory cytokine production in the presence of an inflammatory stimulus. researchgate.net

Table 1: Impact of this compound on Macrophage Surface Markers and Cytokine Production

| Molecule | Type | Effect of this compound | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory Cytokine | Decreased production in the presence of LPS | researchgate.net |

| IL-10 | Anti-inflammatory Cytokine | Decreased production in the presence of LPS | researchgate.net |

| CD86 | Surface Marker (Co-stimulatory) | Increased expression | researchgate.net |

| CD14 | Surface Marker (Co-receptor) | Decreased expression | researchgate.net |

| CD11b | Surface Marker (Adhesion) | Decreased expression | researchgate.net |

| CD80 | Surface Marker (Co-stimulatory) | Decreased expression | researchgate.net |

Enzyme Inhibition and Receptor Interaction Profiling

Cholinesterase (AChE and BChE) Inhibitory Mechanisms (Competitive and Non-competitive modes)

This compound exhibits potent, concentration-dependent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net It has been identified as a more potent and specific inhibitor for both enzymes compared to other flavonoids like quercetin, with IC50 values of 8.47 µM for AChE and 29.8 µM for BChE. nih.govresearchgate.net

Enzyme kinetic studies have elucidated the specific mechanisms of inhibition. This compound inhibits AChE in a non-competitive manner. nih.govresearchgate.netdaum.net This means it binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. mdpi.com In contrast, its inhibition of BChE is competitive, indicating that it competes with the substrate for binding to the active site of the enzyme. nih.govresearchgate.net Molecular docking studies support these findings, showing that this compound binds tightly to both enzymes through various interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by this compound

| Enzyme | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Non-competitive | 8.47 µM | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Competitive | 29.8 µM | nih.govresearchgate.net |

General Kinase Target Network Analysis (for xanthone (B1684191) derivatives)

While specific kinase target network analysis for this compound is not extensively detailed, research on novel synthesized xanthone derivatives provides insights into the potential kinase targets for this class of compounds. researchgate.net In silico target fishing and kinase screening have predicted that major targets for xanthone derivatives include kinases such as Haspin, WEE2, and PIM3. researchgate.netnih.gov Furthermore, Mitogen-activated protein kinase 1 (MAPK1) has been identified as a hub gene in the target kinase network of these derivatives. researchgate.netresearchgate.net This suggests that the biological activities of xanthones, and potentially this compound, could be mediated through the modulation of various kinase signaling pathways. researchgate.net

Potential Interactions with Specific Protein Receptors

Xanthones as a class are known to interact with a variety of protein receptors, which contributes to their wide range of biological activities. mdpi.com These interactions can be with receptors involved in the etiology of numerous diseases. mdpi.com For this compound, molecular docking studies have provided specific insights into its interactions with cholinesterase enzymes. These studies revealed that this compound forms several strong hydrogen bonds and hydrophobic interactions with important amino acid residues within the active sites of both AChE and BChE. nih.govresearchgate.net Specifically, interactions with residues such as Asp70, Tyr332, Phe329, and Trp82 in BChE have been noted. researchgate.net The ability of xanthone derivatives to bind to various protein receptors, including those involved in signaling pathways like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), highlights their potential for broad pharmacological effects. mdpi.com

Antioxidant Mechanisms at the Molecular Level

The antioxidant activity of this compound is attributed to its chemical structure, particularly the presence of a catechol moiety. researchgate.net The electrochemical oxidation of this compound at a glassy carbon electrode is a quasireversible and pH-dependent process, which correlates well with its antioxidant and reducing activity as measured by the DPPH method. researchgate.net This redox process is primarily due to the oxidation of the catechol group. researchgate.net

The antioxidant mechanism involves the transfer of electrons, as indicated by ferric-reducing antioxidant power assays for similar compounds. mdpi.com The dibenzo-γ-pyrone nucleus of the xanthone structure is fundamental to this electron-transfer potential. mdpi.com The presence and position of hydroxyl and prenyl groups on the xanthone scaffold significantly influence the antioxidant activity. researchgate.net For instance, studies on other flavonoids suggest that an o-dihydroxy structure in the B ring and a 3-hydroxy group with a 2,3-double bond in the C ring contribute significantly to antioxidant capacity. researchgate.net In essence, this compound can neutralize free radicals by donating electrons, a process facilitated by its specific structural features.

Compound List

Direct Free Radical Scavenging Properties

This compound exhibits significant direct free radical scavenging capabilities, a key aspect of its antioxidant activity. Its effectiveness has been demonstrated in various chemical assays. For instance, this compound shows potent scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. researchgate.netrsc.orgmdpi.com Studies have also confirmed its ability to scavenge galvinoxyl radicals, indicating a broad capacity to neutralize different types of free radicals. mdpi.com

The antioxidant action of this compound extends to the protection of biological molecules from oxidative damage. It has been shown to inhibit lipid peroxidation, a process where free radicals attack lipids, causing cellular damage. nih.gov This protective effect is crucial for maintaining the integrity of cellular membranes. The free radical scavenging activity is believed to occur through mechanisms such as electron transfer and hydrogen atom transfer. mdpi.com

Role of Catechol Moiety in Redox Activity

The potent redox activity of this compound is fundamentally linked to the presence of a catechol moiety in its chemical structure. researchgate.netrsc.org A catechol is a 3,4-dihydroxyphenyl group that can easily undergo oxidation by donating electrons, which is the basis for its ability to neutralize reactive oxygen species (ROS) and other free radicals. semanticscholar.orgresearchgate.net This electron-donating capacity is a hallmark of many potent polyphenolic antioxidants. frontiersin.org

Electrochemical Characteristics Related to Antioxidant Potential

Electrochemical studies, particularly cyclic voltammetry, have provided further insight into the antioxidant mechanisms of this compound. researchgate.net These analyses reveal that the compound is easily oxidized, a characteristic that correlates well with strong antioxidant potential. researchgate.netnih.gov A lower oxidation potential indicates a greater ability to donate electrons and scavenge free radicals.

The electrochemical oxidation of this compound is a pH-dependent process attributed to the catechol moiety. researchgate.net The anodic behavior observed in voltammetric studies directly corresponds to its reducing activity as measured by chemical assays like the DPPH method. researchgate.net These electrochemical findings confirm that the catechol group is the primary redox-active center of the molecule, providing a quantitative basis for the antioxidant properties of this compound. researchgate.netrsc.org

Induction of Mitophagy and Attenuation of Cellular Injury

Activation of PINK1-Parkin Pathway

This compound has been identified as an inducer of mitophagy, the selective removal of damaged mitochondria, by activating the PINK1-Parkin signaling pathway. nih.govresearchgate.net This pathway is a critical cellular quality control mechanism. frontiersin.org Under conditions of mitochondrial stress or damage, the protein kinase PINK1 (PTEN-induced putative kinase 1) is stabilized and accumulates on the outer mitochondrial membrane instead of being degraded. plos.orgplos.org

Research shows that treatment with this compound directly leads to the stabilization and accumulation of PINK1 on the mitochondria. nih.govresearchgate.net This accumulation is the essential first step that signals mitochondrial damage and initiates the recruitment of downstream factors to clear the dysfunctional organelle. nih.govplos.org

Promotion of Parkin Puncta Accumulation and Recruitment to Mitochondria

Following the accumulation of PINK1 on damaged mitochondria, the E3 ubiquitin ligase Parkin is recruited from the cytoplasm to the mitochondrial surface. plos.orgplos.org this compound has been shown to effectively promote this translocation and accumulation. nih.govresearchgate.net Studies using fluorescence microscopy have demonstrated that cells treated with this compound exhibit a significant increase in the formation of Parkin puncta—visible clusters of Parkin—that co-localize with mitochondria. nih.govresearchgate.net

This recruitment is a direct consequence of PINK1 activation. nih.gov Once recruited, Parkin ubiquitinates proteins on the outer mitochondrial membrane, tagging the damaged mitochondrion for degradation. plos.org The enhanced accumulation of Parkin at the mitochondria upon this compound treatment indicates its role in facilitating this key step of the mitophagy process. nih.govresearchgate.netbiorxiv.org

Degradation of Mitophagy-Related Proteins (e.g., Tom20, Tim23)

The final execution phase of mitophagy involves the degradation of the entire mitochondrion, including its constituent proteins. The effectiveness of this compound in promoting mitophagy is confirmed by the observed degradation of key mitochondrial proteins. nih.govresearchgate.net Specifically, treatment with this compound leads to a time-dependent decrease in the levels of Tom20 (Translocase of the outer mitochondrial membrane 20) and Tim23 (Translocase of the inner mitochondrial membrane 23). nih.gov

Tom20 is a receptor in the outer mitochondrial membrane's protein import machinery, while Tim23 is a core component of the inner membrane's translocase complex. researchgate.netencyclopedia.pubnih.gov The degradation of these proteins serves as a reliable marker for the complete engulfment and lysosomal breakdown of mitochondria. nih.govresearchgate.net Therefore, the reduction of Tom20 and Tim23 levels provides strong evidence that this compound induces the complete clearance of damaged mitochondria, thereby helping to attenuate cellular injury. nih.govresearchgate.net

Modulation of Mitochondrial Dynamics and Homeostasis

This compound has been identified as a modulator of mitochondrial dynamics and homeostasis, processes crucial for cellular health and survival. nih.govresearchgate.netfrontiersin.org Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their functional integrity. mdpi.com An imbalance in these processes can lead to mitochondrial dysfunction, a hallmark of various cellular stress conditions. mdpi.com

Research has shown that this compound, along with its counterpart Gerontoxanthone I, can induce mitophagy, the selective degradation of damaged mitochondria. nih.govresearchgate.netfrontiersin.org This process is essential for mitochondrial quality control. dovepress.com The mechanism of action involves the stabilization of PTEN-induced putative kinase 1 (PINK1) on the outer mitochondrial membrane. nih.govresearchgate.netfrontiersin.org The accumulation of PINK1 recruits the E3 ubiquitin ligase Parkin to the mitochondria, leading to the ubiquitination of mitochondrial surface proteins. nih.govresearchgate.netfrontiersin.org This cascade of events signals the damaged mitochondria for removal by the cellular machinery. nih.govresearchgate.netfrontiersin.org

Specifically, treatment with this compound leads to the degradation of key mitochondrial proteins such as Tom20 and Tim23, further indicating the promotion of mitophagy. nih.govresearchgate.netfrontiersin.org This targeted removal of dysfunctional mitochondria helps in maintaining a healthy mitochondrial population, thereby preserving cellular homeostasis. nih.govresearchgate.netfrontiersin.org The ability of this compound to modulate these pathways underscores its potential in conditions associated with mitochondrial dysfunction.

Attenuation of Ischemia/Reperfusion Injury in Cellular Models

Studies have demonstrated that this compound can attenuate I/R injury in these cellular models. nih.govfrontiersin.org When H9c2 cells are subjected to simulated ischemia followed by reoxygenation, treatment with this compound at the onset of reperfusion leads to a significant decrease in cell death. nih.govresearchgate.net This protective effect is linked to its ability to induce mitophagy, as described in the previous section. nih.govfrontiersin.org

By promoting the removal of mitochondria damaged during the ischemic phase, this compound helps to reduce the generation of reactive oxygen species (ROS) upon reoxygenation, a key driver of reperfusion injury. nih.govfrontiersin.orgnih.gov The compound's action through the PINK1-Parkin pathway is critical for this protective effect. nih.govfrontiersin.org The attenuation of I/R injury in cellular models highlights the therapeutic potential of this compound in protecting tissues from the paradoxical damage inflicted by reperfusion. nih.govfrontiersin.org

Antimicrobial Activities (In vitro)

This compound has demonstrated a range of antimicrobial activities in laboratory settings, showing promise against specific bacterial, parasitic, and viral pathogens.

Antibacterial Activity Against Specific Strains (e.g., Enterococcus faecalis)

Enterococcus faecalis is a bacterium that can cause persistent infections, particularly in the context of root canal treatments. scielo.brcda-adc.ca Research has indicated that this compound possesses antibacterial activity against this specific strain. wikipedia.org While detailed mechanistic studies on its antibacterial action are ongoing, the observed inhibitory effects suggest its potential as a lead compound for developing new antibacterial agents.

Antimalarial Activity against Plasmodium falciparum

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, with drug resistance posing a major challenge. nih.govbioline.org.br this compound has shown notable antimalarial activity in vitro against various strains of P. falciparum. wikipedia.orgnih.govbioline.org.br

In one study, this compound was the most active compound tested against both the chloroquine-sensitive F32 strain and the chloroquine-resistant FcM29 strain of P. falciparum. nih.govbioline.org.br The 50% inhibitory concentration (IC50) values were reported to be 0.36 µg/mL and 0.27 µg/mL for the F32 and FcM29 strains, respectively. nih.govbioline.org.br Another study reported an IC50 value of 4.28 µM against the 3D7 strain of P. falciparum. researchgate.net Furthermore, research on extracts from Cratoxylum cochinchinense identified macluraxanthone as a bioactive antimalarial compound with an IC50 of 1.35 µg/mL. pensoft.net

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|

| F32 (chloroquine-sensitive) | 0.36 | Not Reported | nih.govbioline.org.br |

| FcM29 (chloroquine-resistant) | 0.27 | Not Reported | nih.govbioline.org.br |

| 3D7 | Not Reported | 4.28 | researchgate.net |

Anti-HIV Activity (In vitro studies)

In the search for new antiviral agents, natural products are a valuable resource. This compound, isolated from Maclura tinctoria, has been identified as having anti-HIV activity in in vitro studies. mdpi.comnih.gov

Initial screenings of the organic extract of Maclura tinctoria showed moderate anti-HIV activity. nih.gov Subsequent isolation and characterization of its components led to the identification of this compound as one of the active compounds. nih.gov Further studies have reported that this compound, along with Macluraxanthone B, demonstrated good potential with 50% effective concentration (EC50) values ranging from 1.1 to 2.0 µg/mL. mdpi.com The mechanism of action is thought to involve the inhibition of HIV reverse transcriptase, a crucial enzyme for viral replication. mdpi.com

Table 2: In Vitro Anti-HIV Activity of this compound

| Compound | EC50 (µg/mL) | Reference |

|---|

Structure Activity Relationship Sar Studies of Macluraxanthone C and Its Analogs

Influence of Prenylation on Biological Activity

Prenylation, the attachment of prenyl groups (hydrophobic five-carbon units), is a crucial modification that significantly influences the biological profile of xanthones. sci-hub.se The position, nature, and number of these prenyl substituents on the xanthone (B1684191) scaffold are determining factors for their bioactivity.

Position and Nature of Prenyl Substituents

The location of prenyl groups on the xanthone nucleus is a critical determinant of biological activity. Studies have shown that prenylation at specific positions can either enhance or diminish the cytotoxic effects of these compounds. For instance, research indicates that prenylation at the C-8 position of the xanthone core is often associated with increased anticancer activity. mdpi.com Conversely, prenylation at the C-4 position may lead to a decrease in this activity. mdpi.com

The nature of the prenyl substituent also plays a significant role. The presence of a simple prenyl moiety has been shown to contribute to the cytotoxic effects of xanthones against various cancer cell lines. thieme-connect.com The lipophilic character of the prenyl group is thought to enhance the compound's ability to permeate cell membranes, thereby increasing its interaction with intracellular targets. sci-hub.se

Role of Diprenyl and Geranyl Groups

The presence of multiple prenyl groups (diprenylation) or a larger geranyl group (a ten-carbon isoprenoid) can further modulate the biological activity of xanthone derivatives. mdpi.com SAR studies have revealed that diprenyl and geranylated pyrano substituent groups contribute to the cytotoxicities of these compounds. biocrick.com

Specifically, the addition of a geranyl group at position C-8, combined with a 1,3,6-trihydroxy substitution pattern, has been linked to potent antibacterial activity. mdpi.com This suggests that the increased lipophilicity and steric bulk provided by the geranyl group can enhance the interaction with bacterial targets. Similarly, diprenylated xanthones, such as α-mangostin, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. mdpi.comnih.gov

Table 1: Influence of Prenylation on Cytotoxicity of Xanthone Analogs

| Compound | Prenylation Pattern | Key Structural Features | Observed Biological Activity | Reference(s) |

|---|---|---|---|---|

| Macluraxanthone (B191769) C | Prenylated pyranoxanthone | Prenyl group and a fused pyran ring | Anti-HIV activity | mdpi.com |

| α-Mangostin | Diprenylated | Prenyl groups at C-2 and C-8 | Strong cytotoxicity against various cancer cell lines | mdpi.comnih.gov |

| Garcinianone B | Geranylated | Geranyl group at C-8, 1,3,6-trihydroxy substitution | Potent antibacterial activity | mdpi.com |

| Dihydrobrasixanthone B | Prenylated at C-4 | Prenyl group at C-4 | Diminished anticancer activity | mdpi.com |

Significance of Pyrano and Furano Moieties

The fusion of heterocyclic rings, such as pyran and furan (B31954) rings, to the xanthone core creates a new class of compounds known as pyranoxanthones and furanoxanthones. These structural modifications have a profound impact on the biological activity profile.

Fused Pyrano Ring Contributions

The presence of a fused pyrano ring is a common feature in many biologically active xanthones, including Macluraxanthone C. wikipedia.org SAR studies have consistently shown that the dipyrano and prenylated pyrano substituent groups are significant contributors to the cytotoxicity of xanthone derivatives. biocrick.commdpi.comnih.gov The rigid and planar structure of the pyran ring can influence the molecule's ability to intercalate with DNA or bind to specific enzyme pockets.

For example, xanthones possessing a fused pyrano ring often exhibit prominent inhibitory effects against various cancer cell lines. mdpi.comnih.gov The combination of a prenylated pyrano moiety with dihydroxylation at specific positions (C-5 and C-6) has been associated with significant cytotoxic activity. mdpi.comnih.gov However, the presence of a pyran ring does not universally guarantee high activity, as its effect can be modulated by other substituents on the xanthone scaffold. mdpi.com

Impact of Pyrano Ring Oxidation State

The oxidation state of the fused pyrano ring can also influence biological activity. A lower oxidation state of the pyrano moiety, in conjunction with a greater number of hydroxyl substituents, has been correlated with higher anticancer activity in some xanthones. mdpi.com Conversely, the presence of an unsaturated pyran ring has been associated with a loss of inhibitory activity against certain cancer cell lines when compared to their dihydropyran counterparts, suggesting that the flexibility of the ring system can be a crucial factor. nih.gov

Table 2: Effect of Fused Rings on Xanthone Cytotoxicity

| Compound | Fused Ring Moiety | Key Structural Features | Observed Biological Activity | Reference(s) |

|---|---|---|---|---|

| This compound | Pyrano | Prenylated pyranoxanthone | Anti-HIV activity | mdpi.com |

| Mesuaferrin A | Pyrano | Prenylated pyrano moiety, dihydroxylation at C-5 and C-6 | Significant cytotoxicity | mdpi.comnih.gov |

| 6-Deoxyjacareubin | Pyrano | Monopyrano derivative | Reduced inhibitory effects against certain cancer cells | mdpi.comnih.gov |

| Mesuaferrin C | Furano | Furano derivative | Reduced inhibitory effects against certain cancer cells | mdpi.comnih.gov |

Role of Hydroxylation Patterns and Oxygenation States

SAR studies have highlighted that the anti-proliferative activity of xanthones is substantially influenced by the position and number of attached hydroxyl groups. nih.gov A hydroxyl group positioned ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to cytotoxicity. nih.gov

Table 3: Influence of Hydroxylation on Xanthone Activity

| Compound | Key Hydroxylation/Oxygenation Features | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Macluraxanthone | Trihydroxylated, contains a catechol moiety | Potent antioxidant and antimalarial activity | wikipedia.org |

| Mesuaferrin A | Dihydroxylation at C-5 and C-6 | Significant cytotoxic effect | mdpi.comnih.gov |

| Caloxanthone C | Lacks a hydroxyl group present in Macluraxanthone | Reduced activity compared to Macluraxanthone | mdpi.comnih.gov |

| 1,3,8-trihydroxy-2-prenylxanthone | Hydroxyl group ortho to the carbonyl function | Potent antitumor activities | nih.gov |

Importance of Catechol Functionality

The catechol moiety, characterized by two hydroxyl groups on adjacent carbon atoms of an aromatic ring, is a key structural feature of this compound. wikipedia.org This functionality is pivotal to many of its biological activities, particularly its antioxidant properties.

Electrochemical studies have demonstrated a direct correlation between the antioxidant/reducing activity of this compound and the oxidation of its catechol group. researchgate.net This redox process is responsible for its ability to scavenge free radicals. wikipedia.orgresearchgate.net For instance, in DPPH radical scavenging assays, xanthones possessing ortho-dihydroxy groups, such as this compound and celebixanthone, exhibit strong activity, which is attributed to the higher stability of their radical forms after donating hydrogen radicals. ub.ac.id The antioxidant capacity of this compound is directly linked to the redox processes of its catechol moiety. researchgate.net

The significance of the catechol group extends to other biological effects. In studies of anti-HIV activity, the catechol functionality (specifically 6,7-dihydroxylbenzoyl and 5,6-dihydroxylbenzoyl moieties) of this compound and its analog Macluraxanthone B was associated with potent effects, with EC50 values ranging from 1.1 to 2.0 µg/mL. mdpi.com The absence of this functional group, as seen in the related compound osajaxanthone, results in a lack of antioxidant activity, underscoring the indispensability of the catechol structure for this specific biological action. researchgate.net

Hydroxyl Groups at Specific Positions (e.g., C-1, C-3, C-5, C-6, C-7, C-8)

The position and number of hydroxyl groups on the xanthone nucleus are critical determinants of biological activity. mdpi.com SAR studies have identified C-1, C-3, C-6, and C-8 as key positions influencing the pharmacological profile of xanthones. mdpi.com

C-5 and C-6 Positions: The ortho-hydroxyl groups at the C-5 and C-6 positions, forming the catechol ring, are particularly important for cytotoxicity. d-nb.infonih.gov In a study comparing various xanthones, those with the C-5 and C-6 dihydroxy configuration, including Macluraxanthone (referred to as compound 8 in the study), demonstrated good cytotoxicity against five different human cancer cell lines. d-nb.infonih.gov Molecular docking studies on acetylcholinesterase (AChE) have further suggested that the oxygen atoms at positions C-5 and C-6 of macluraxanthone can bind tightly to the enzyme through hydrogen bonds. nih.gov

C-1 and C-3 Positions: The presence of hydroxyl groups at C-1 and C-3 is also a significant factor. mdpi.com In some xanthone series, hydroxyl groups at C-1 and C-6 were found to contribute significantly to antifungal activity. mdpi.com For cholinesterase inhibition, modifying the hydroxyl group at C-3 with various substituents has been a successful strategy to enhance potency, suggesting the importance of this position for interaction with the enzyme. tandfonline.comnih.gov

C-7 and C-8 Positions: Hydroxylation at C-7, in combination with groups at C-1 and C-6, may confer interesting biological activities. mdpi.com The C-8 position is also influential; for example, prenylation at C-8, along with hydroxyl groups at C-1, C-3, and C-6, is a feature of the potent xanthone α-mangostin. mdpi.com

The following table summarizes the cytotoxic activity of Macluraxanthone (8) and related xanthones against various cancer cell lines, highlighting the influence of the substitution pattern.

| Compound | Key Structural Features | KB (IC50 µM) | HeLa S-3 (IC50 µM) | HT-29 (IC50 µM) | MCF-7 (IC50 µM) | HepG-2 (IC50 µM) |

|---|---|---|---|---|---|---|

| Macluraxanthone (8) | OH at C-5, C-6; Prenylated pyran ring | 3.58 | 5.02 | 4.21 | 5.98 | 1.45 |

| Gerontoxanthone I (4) | OH at C-1, C-5, C-6; Prenyl at C-2 | 5.84 | 9.46 | 7.53 | 8.66 | 4.21 |

| Isojacareubin (6) | OH at C-1, C-5, C-6; Pyran ring | 4.22 | 5.98 | 3.45 | 4.87 | 2.88 |

| Schomburgone A (1) | OH at C-1, C-5; Geranyl at C-4 | 45.21 | 53.21 | 34.69 | 73.10 | 65.43 |

| Dulxanthone A (7) | OH at C-1, C-5; Prenyl at C-4 | 39.87 | 41.21 | 40.11 | 65.32 | 59.87 |

Comparative SAR within Xanthone Derivatives

The biological activity of this compound is best understood when compared with other xanthone derivatives. Such comparisons reveal how different combinations of hydroxyl, prenyl, and other substituent groups modulate activity. mdpi.comnih.gov

Macluraxanthone, α-mangostin, and mesuaferrin A consistently demonstrate strong cytotoxicity across numerous cancer cell lines. nih.govresearchgate.net A common feature among these potent compounds is the presence of prenyl or related substituent groups (such as diprenyl, dipyrano, or prenylated pyrano moieties). nih.govresearchgate.net This suggests that these lipophilic groups are crucial for cytotoxic activity, likely by facilitating membrane interaction or binding to intracellular targets.

In contrast, xanthones lacking these features, such as 1,5-dihydroxyxanthone (B161654), are often inactive. researchgate.net The structural complexity and substitution pattern directly correlate with potency. For example, while Macluraxanthone (a prenylated tri-hydroxylated xanthone with a pyran ring) is highly active, the simpler 1,5-dihydroxyxanthone shows only moderate or no cytotoxicity. researchgate.net

The nature and placement of the prenyl group are also critical. SAR studies on xanthones from Calophyllum species revealed that diprenyl, dipyrano, and prenylated pyrano groups were key contributors to cytotoxicity. nih.govbiocrick.com Similarly, within the mangostin series, α-mangostin, which has prenyl groups at C-2 and C-8 and hydroxyls at C-1, C-3, and C-6, is among the most potent. mdpi.com The hydroxylation of an isoprenyl moiety can sometimes counteract the negative influence of other groups, such as a methoxy (B1213986) group at C-7, thereby restoring inhibitory activity against certain targets. mdpi.com

The table below provides a comparative overview of the cytotoxicity of Macluraxanthone and other representative xanthones.

| Compound | Key Structural Moieties | General Cytotoxic Activity | Reference |

|---|---|---|---|

| Macluraxanthone | Prenylated pyrano, Catechol (OH at C-5, C-6) | Strong | nih.govresearchgate.net |

| α-Mangostin | Diprenyl, OH at C-1, C-3, C-6 | Strong | nih.govresearchgate.net |

| Mesuaferrin A | Prenylated pyrano | Strong | nih.gov |

| Caloxanthone C | Prenylated dihydroxylated monopyrano | Significant towards specific cell lines (e.g., Hep G2) | researchgate.net |

| 1,5-Dihydroxyxanthone | Simple dihydroxy | Inactive or moderate | nih.govresearchgate.net |

| 6-Deoxyjacareubin | Monopyrano, Dihydroxy | Reduced compared to prenylated analogs | researchgate.net |

These comparative data underscore a general principle in xanthone SAR: a combination of specific hydroxylation patterns (such as the catechol in this compound or the 1,3,6-trihydroxy system in α-mangostin) and the presence of lipophilic prenyl-derived appendages is often required for potent biological activity. mdpi.comnih.govresearchgate.net

Advanced Analytical and Bioanalytical Methodologies for Macluraxanthone C Research

Chromatographic Techniques for Quantification in Complex Matrices (beyond basic identification)

Chromatographic methods are essential for separating and quantifying Macluraxanthone (B191769) C from intricate sample matrices, such as plant extracts. These techniques go beyond simple identification to provide precise concentration data, which is crucial for research and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthones due to its high resolution and sensitivity. nih.gov For Macluraxanthone C, reversed-phase HPLC (RP-HPLC) is commonly employed, often coupled with a Diode-Array Detector (DAD) for quantification. researchgate.netresearchgate.net

Research into the extraction and quantification of xanthones from the root bark of Maclura pomifera has demonstrated effective methods applicable to this compound. researchgate.net One successful approach involves homogenization of the plant material with sand followed by elution with dichloromethane, which has shown reproducible extraction with a recovery of over 80% for macluraxanthone. researchgate.net The subsequent analysis typically utilizes a C-18 reversed-phase column. nih.gov A gradient elution system, for instance using methanol (B129727) and 0.1% formic acid in water, allows for the effective separation of various xanthone (B1684191) derivatives. nih.gov Detection is commonly performed at a UV wavelength of 254 nm, where xanthones exhibit strong absorbance. nih.gov The concentration of this compound in extracts can be accurately determined using HPLC-DAD, which is vital for evaluating its contribution to the biological activity of the extract. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of metabolites in a biological system, a field known as metabolomics. lcms.cznih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. lcms.cz In the context of this compound research, GC-MS can be applied to profile the metabolic landscape of organisms or cell cultures exposed to the compound, revealing how it is processed and what metabolic pathways it influences.

The general workflow for GC-MS metabolic profiling involves several key steps. lcms.cznih.gov First, metabolites are extracted from the biological sample. nih.gov Since many primary and secondary metabolites, including xanthones, are not sufficiently volatile for GC analysis, a derivatization step is required. lcms.cznih.gov This chemical modification increases the volatility of the analytes. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. lcms.cz As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. lcms.cz This untargeted approach allows for the discovery of novel compounds and metabolic changes, offering insights into the mechanism of action of this compound. nih.govmdpi.com

Electrochemical Analysis for Redox Properties and Detection

Electrochemical methods provide a direct and sensitive means to investigate the redox properties of electroactive molecules like this compound. These techniques are crucial for understanding its antioxidant potential and for developing sensitive analytical detection methods. researchgate.net

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is a fundamental electroanalytical technique used to probe the electrochemical properties of an analyte in solution. wikipedia.org It is particularly useful for studying the redox behavior of this compound. researchgate.net Studies using a glassy carbon electrode (GCE) have shown that the electrooxidation of this compound is a quasi-reversible and pH-dependent process. researchgate.net The oxidation occurs more readily at a pH of 7 or higher. researchgate.net

The anodic (oxidation) behavior observed in CV correlates well with the compound's antioxidant and reducing activity. researchgate.net This activity is attributed to the oxidation of the catechol moiety present in the this compound structure. researchgate.net The electron transfer process between the catechol/o-quinone redox function of the molecule and the electrode surface is controlled by both diffusion and adsorption phenomena. researchgate.net CV can quickly determine the potential at which a compound is oxidized or reduced, providing valuable information on its stability and potential interactions in redox reactions. als-japan.com

Table 1: Cyclic Voltammetry Parameters for this compound

| Parameter | Observation | Reference |

|---|---|---|

| Electrode | Glassy Carbon Electrode (GCE) | researchgate.net |

| Process Type | Quasi-reversible | researchgate.net |

| pH Dependence | Oxidation is pH-dependent, occurring more easily at pH ≥ 7 | researchgate.net |

| Active Moiety | Catechol group | researchgate.net |

| Control Mechanism | Diffusion- and adsorption-controlled | researchgate.net |

Differential Pulse Voltammetry (DPV) for Sensitive Detection

Differential Pulse Voltammetry (DPV) is a more sensitive electroanalytical technique compared to CV, making it highly suitable for quantitative analysis. biologic.netnih.gov DPV has been successfully applied to the detection of this compound. researchgate.net The main anodic process of this compound at a glassy carbon electrode yields a well-defined and sensitive peak in the differential pulse voltammogram. researchgate.net

This distinct response allows for the straightforward analytical determination of this natural xanthone, even in real samples such as physiological infusions intended for biological trials. researchgate.net The technique minimizes the background charging current while maximizing the faradaic current from the redox reaction, which results in improved signal-to-noise ratios and lower detection limits compared to CV. biologic.net The use of DPV provides a rapid, cost-effective, and highly sensitive method for quantifying this compound. researchgate.netdergipark.org.tr

Chronoamperometry for Electron Transfer Process Studies

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. scribd.com This method is valuable for studying the kinetics of electron transfer processes and understanding mechanisms such as diffusion control and adsorption at the electrode surface. researchgate.netmdpi.com

In the context of this compound and related phenolic compounds, chronoamperometry can be used in conjunction with cyclic voltammetry to further characterize the electrochemical process. researchgate.net For instance, it can help confirm that the electron transfer is simultaneously diffusion- and adsorption-controlled and may be affected by the adsorption of inactive products onto the electrode surface. researchgate.net By analyzing the current-time transient, researchers can gain deeper insights into the specific steps involved in the electrochemical oxidation of this compound, complementing the information obtained from voltammetric scans. scribd.comsciepub.com

Compound Names Mentioned

Spectroscopic Methods for Interaction Studies with Biological Targets

The investigation into the therapeutic potential of this compound and related xanthones has necessitated a deep understanding of their interactions with biological macromolecules. Spectroscopic techniques are powerful, non-invasive tools that provide valuable insights into the binding mechanisms, conformational changes, and kinetics of these interactions at a molecular level. These methods are crucial for elucidating how this compound engages with its biological targets, such as enzymes and nucleic acids.

Spectroscopic analysis plays a pivotal role in characterizing the binding affinity and mode of interaction between a small molecule like this compound and a biological target. Techniques such as UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) are frequently employed to study these molecular events. nih.govfrontiersin.orgmuni.czmtoz-biolabs.comnih.govnih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to detect the formation of a complex between a compound and a biological target. nih.gov When this compound interacts with a protein or DNA, changes in the absorption spectrum, such as a shift in the maximum wavelength (λmax) or a change in absorbance intensity (hyperchromism or hypochromism), can indicate binding. researchgate.netresearchgate.net These spectral shifts arise from the altered electronic environment of the chromophores in both the small molecule and the macromolecule upon complex formation. nih.gov By titrating the biological target with increasing concentrations of this compound and monitoring the spectral changes, one can determine binding constants and stoichiometry of the interaction. mtoz-biolabs.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying the binding of ligands to proteins. mdpi.com Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence is sensitive to the local environment. When this compound binds to a protein near these residues, it can cause quenching (a decrease) of the intrinsic fluorescence. researchgate.net This quenching can be either dynamic (collisional) or static (due to the formation of a non-fluorescent ground-state complex). researchgate.net By analyzing the fluorescence quenching data using the Stern-Volmer equation, researchers can determine the quenching mechanism, binding constants, and the number of binding sites. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an invaluable tool for investigating conformational changes in biological macromolecules upon ligand binding. muni.czmtoz-biolabs.com The far-UV CD spectrum (190-250 nm) provides information about the secondary structure of proteins (e.g., α-helix, β-sheet content), while the near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure around aromatic amino acid residues. muni.cznih.gov If the binding of this compound induces a change in the protein's conformation, it will be reflected in its CD spectrum. researchgate.net Similarly, CD spectroscopy can be used to study the interaction of this compound with DNA, revealing whether the binding occurs via intercalation, groove binding, or electrostatic interactions, each of which produces a characteristic change in the DNA's CD spectrum. nih.govdp.techresearchgate.net

Interaction with Cholinesterases

A significant area of research for Macluraxanthone has been its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). nih.govacs.orgcambridge.orgnih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Enzyme kinetic studies, which rely on spectrophotometric measurements to monitor the rate of reaction, have been instrumental in characterizing the inhibitory mechanism of Macluraxanthone. These studies have revealed that Macluraxanthone is a potent inhibitor of both AChE and BChE. nih.govbiocrick.comnih.gov

The mode of inhibition has been determined through Lineweaver-Burk plots, a graphical analysis of enzyme kinetics data. researchgate.net Research has consistently shown that Macluraxanthone inhibits AChE in a non-competitive manner. nih.govacs.orgcambridge.orgnih.govresearchgate.netresearchgate.net In contrast, its inhibition of BChE is competitive. nih.govacs.orgcambridge.orgnih.govresearchgate.netresearchgate.net This differential inhibition pattern suggests distinct binding interactions with the two enzymes.

Table 1: Enzyme Kinetic Data for Macluraxanthone Inhibition of Cholinesterases

| Enzyme | IC₅₀ (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 8.47 | Non-competitive | nih.govnih.gov |

| Butyrylcholinesterase (BChE) | 29.8 | Competitive | nih.govnih.gov |

The non-competitive inhibition of AChE implies that Macluraxanthone binds to a site on the enzyme that is distinct from the active site where acetylcholine binds. nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Conversely, the competitive inhibition of BChE indicates that Macluraxanthone likely binds to the active site of this enzyme, directly competing with the natural substrate. nih.gov

While detailed spectroscopic graphs for this compound are not widely published, the consistent findings from enzyme kinetic studies provide robust, albeit indirect, evidence of its specific interactions with these important biological targets.

Computational and Theoretical Studies of Macluraxanthone C

Molecular Docking and Simulation Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gardp.org This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as Macluraxanthone (B191769) C, with a biological target, typically a protein. gardp.orgdrugdiscoverynews.com

Research has employed molecular docking to investigate the interaction of Macluraxanthone C with various enzymes. In studies concerning cholinesterase enzymes, which are relevant targets in Alzheimer's disease, molecular docking revealed that this compound binds tightly to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biocrick.comresearchgate.netresearchgate.net The calculated docking and binding energies from these studies corroborated the in vitro inhibitory data, suggesting a strong interaction. biocrick.comresearchgate.netresearchgate.net These docking studies indicated that this compound forms several strong hydrogen bonds with key amino acid residues within the active sites of these enzymes. biocrick.comresearchgate.net

Furthermore, in the context of anticancer and antiplasmodial activities, molecular docking studies were conducted to understand the interactions of this compound with Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The results highlighted significant hydrogen bonding and steric interactions, providing a molecular basis for its observed biological activities. nih.gov Similarly, docking studies have been used to explore the binding of this compound to the monkeypox virus protein, suggesting it as a promising compound for further investigation. researchgate.net

The following table summarizes the key findings from molecular docking studies involving this compound:

Table 1: Molecular Docking Studies of this compound| Target Protein | Key Findings | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Tightly binds to the active site, forming strong hydrogen bonds. Docking energies support in vitro inhibition. | biocrick.com, researchgate.net, researchgate.net |

| Butyrylcholinesterase (BChE) | Tightly binds to the active site, with favorable binding energies consistent with experimental data. | biocrick.com, researchgate.net, researchgate.net |

| PfLDH/VEGFR2 | Shows hydrogen bonding and steric interactions within the binding sites. | nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. mjcce.org.mkrsc.orgscienceopen.com These calculations provide insights into molecular properties like orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactions and intermolecular interactions. mjcce.org.mknrel.gov

While specific quantum chemical calculation data for this compound is not extensively detailed in the available literature, the general principles of these methods are widely applied to similar flavonoid and xanthone (B1684191) structures. mjcce.org.mk Such calculations can determine the molecular geometry in its ground state, vibrational frequencies, and NMR chemical shifts. mjcce.org.mk

The electronic properties derived from quantum chemical calculations are crucial for predicting a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO can be related to the molecule's stability and reactivity. These theoretical calculations can complement experimental findings by providing a deeper understanding of the molecule's behavior at a subatomic level. rsc.orgnrel.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Derivatives

The insights gained from molecular docking and an understanding of the structure-activity relationships of this compound and related xanthones form a strong foundation for both structure-based drug design (SBDD) and ligand-based drug design (LBDD). drugdiscoverynews.comsemanticscholar.org

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target protein to design and optimize drug candidates. gardp.orgdrugdiscoverynews.comresearchgate.net The detailed interaction maps of this compound with enzymes like AChE, obtained from docking studies, can guide the rational design of new derivatives. biocrick.comresearchgate.net By identifying the key amino acid residues involved in binding, modifications can be made to the this compound scaffold to enhance these interactions, potentially leading to increased potency and selectivity. SBDD is an iterative process involving computational design, chemical synthesis, and biological testing to refine the drug candidates. drugdiscoverynews.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that bind to the target. By comparing the structural and electronic properties of active compounds like this compound with less active or inactive molecules, a pharmacophore model can be developed. This model defines the essential features required for biological activity and can be used to screen virtual libraries for new potential inhibitors.

The study of a series of xanthone derivatives from various natural sources has contributed to understanding the structure-activity relationships, which is a key aspect of LBDD. biocrick.com

Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Predictive modeling in drug discovery encompasses a range of computational techniques to forecast the biological activity and pharmacokinetic properties of a compound. numberanalytics.comfrontiersin.org

Biological Activity Prediction: Computational models can be trained on datasets of compounds with known biological activities to predict the activity of new or untested molecules like this compound. rsc.orgmdpi.com These models, often employing machine learning algorithms, can identify patterns in chemical structures that correlate with specific biological effects.

ADMET Prediction: The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to evaluate the potential of a compound to become a viable drug. numberanalytics.com In silico ADMET prediction models are widely used to flag potential liabilities early in the discovery process, thereby reducing the time and cost of experimental testing. numberanalytics.com

For this compound, ADMET prediction studies have suggested that it is likely non-carcinogenic and non-hepatotoxic. researchgate.net These predictions are based on computational models that analyze the molecule's structure and physicochemical properties to estimate its behavior in the body. researchgate.net Such in silico assessments provide valuable preliminary data, though they must be confirmed by experimental studies.

The following table provides a conceptual overview of the types of data generated from ADMET prediction models:

Table 2: Illustrative ADMET Profile for a Xanthone Compound| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High/Low | Predicts oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Permeable/Impermeable | Indicates potential for CNS activity. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal/Hepatic Clearance | High/Low | Indicates the primary route of elimination. |

| Toxicity | ||

| Carcinogenicity | Positive/Negative | Predicts long-term cancer risk. |

Future Research Directions and Prospects for Macluraxanthone C

Elucidation of Novel Molecular Targets and Signaling Pathways

Current understanding of Macluraxanthone (B191769) C's biological activity points towards its interaction with various cellular processes, including anti-inflammatory, anti-cancer, and anti-HIV activities. mdpi.combiocrick.comtargetmol.com However, the precise molecular targets and the full spectrum of signaling pathways it modulates are yet to be comprehensively mapped. Future research should prioritize the identification of novel protein binding partners and the intricate signaling cascades affected by this compound.

Key research questions to address include:

What are the primary and secondary molecular targets of Macluraxanthone C in different disease contexts?

How does this compound modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are often implicated in inflammation and cancer? researchgate.nettandfonline.comresearchgate.net

Does this compound exhibit any unique interactions with lesser-known signaling pathways that could open new therapeutic avenues?

In the context of its anti-HIV activity, what specific viral or host cell proteins does this compound interact with to inhibit viral replication? mdpi.com

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and high-throughput screening of kinase inhibitor panels will be instrumental in identifying direct binding partners. Subsequent validation through genetic and pharmacological approaches in relevant cell models will be crucial to confirm these interactions and delineate the downstream signaling events. For instance, studies on the related compound Macluraxanthone B have shown its ability to regulate the NF-κB and MAPK signaling pathways, suggesting a similar avenue of investigation for this compound. tandfonline.com

Development of Advanced Synthetic Strategies for Complex Analogs

While this compound can be isolated from natural sources like Maclura tinctoria, reliance on natural extraction can be a bottleneck for large-scale studies and potential therapeutic development. mdpi.com The development of efficient and versatile synthetic strategies is therefore a critical area for future research. A robust synthetic route would not only ensure a sustainable supply of this compound but also open the door to the creation of a diverse library of analogs.

Future synthetic efforts should focus on:

Total Synthesis: Devising a concise and high-yielding total synthesis of this compound. This would provide a platform for structural confirmation and a reliable source of the natural product.

Analog Synthesis: Leveraging the synthetic route to create a range of structural analogs with modifications at key positions of the xanthone (B1684191) scaffold. Structure-activity relationship (SAR) studies suggest that positions C-1, C-3, C-6, and C-8 are crucial for the biological activity of xanthones. mdpi.com

Click Chemistry and Other Modern Methodologies: Employing modern synthetic methodologies like click chemistry to rapidly generate diverse libraries of xanthone derivatives for high-throughput screening. preprints.orgmdpi.com

The synthesis of complex natural products often presents significant challenges. For instance, the construction of the xanthone nucleus and the introduction of the prenyl group in a stereocontrolled manner are key hurdles that need to be overcome. wits.ac.zasemanticscholar.org Exploring novel catalytic methods and cascade reactions could provide elegant solutions to these challenges.

Comprehensive Pharmacological Profiling in Diverse Cellular Models

To date, the pharmacological evaluation of this compound has been largely focused on a limited number of cell lines and disease models. biocrick.comfrontiersin.orgwaocp.org A comprehensive understanding of its therapeutic potential requires a much broader pharmacological profiling across a diverse range of cellular models. This will help to identify new therapeutic indications and to better understand its mechanism of action.

Future pharmacological studies should include:

Expanded Cancer Cell Line Screening: Testing the cytotoxic and anti-proliferative effects of this compound against a wide panel of human cancer cell lines representing different tumor types.

Models of Inflammation: Investigating the anti-inflammatory properties of this compound in various models of inflammation, including those relevant to autoimmune diseases and neuroinflammation.

Infectious Disease Models: Further exploring its antiviral activity against a broader range of viruses beyond HIV, as well as its potential antibacterial and antifungal properties. mdpi.com

Specialized Cell Models: Utilizing more complex in vitro models, such as 3D organoids and co-culture systems, to better mimic the in vivo environment and obtain more clinically relevant data.

These studies should not only assess the efficacy of this compound but also delve into its effects on key cellular processes such as apoptosis, cell cycle progression, and cellular metabolism. frontiersin.org

Exploration of Additional Biogenetic and Enzymatic Pathways

The biosynthesis of xanthones in plants is a complex process that is not yet fully understood. mdpi.comnih.gov While the general pathway involving the shikimate and acetate (B1210297) pathways is known, the specific enzymes responsible for the formation of the diverse array of xanthone structures, including this compound, remain to be identified and characterized. mdpi.comrsc.org

Future research in this area should focus on:

Identification of Biosynthetic Genes: Using genomic and transcriptomic approaches to identify the genes encoding the enzymes involved in this compound biosynthesis in its natural plant sources.

Enzyme Characterization: Expressing and characterizing these enzymes to understand their substrate specificity, catalytic mechanism, and role in the biosynthetic pathway.

Metabolic Engineering: Exploring the possibility of using metabolic engineering to produce this compound and its analogs in microbial or plant-based systems, which could provide a more sustainable and scalable production platform.

Understanding the biogenetic pathways of this compound will not only provide fundamental insights into plant secondary metabolism but could also pave the way for novel biotechnological production methods.

Integration of Omics Technologies for Mechanistic Insights (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies offers powerful tools to gain a holistic understanding of the cellular response to this compound. preprints.orgmdpi.comnih.gov By simultaneously measuring changes in thousands of genes, proteins, and metabolites, these technologies can provide a comprehensive picture of the molecular mechanisms underlying its biological effects.

Future research should integrate various omics approaches:

Transcriptomics: To identify changes in gene expression profiles in response to this compound treatment.

Proteomics: To identify changes in protein expression and post-translational modifications, which can reveal the direct and indirect targets of the compound. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, providing insights into how this compound affects cellular metabolism. preprints.orgmdpi.com

Multi-omics Integration: Combining data from different omics platforms to construct comprehensive models of the cellular response to this compound and to identify key nodes in the affected signaling networks. mdpi.com

These omics-based studies will be crucial for generating new hypotheses about the mechanism of action of this compound and for identifying potential biomarkers for its therapeutic efficacy.

Addressing Research Gaps and Challenges in Xanthone Biology and Chemistry

Despite the growing interest in xanthones, several research gaps and challenges remain that need to be addressed to fully realize their therapeutic potential. frontiersin.orgnih.govnih.gov